molecular formula C6H7N3O3 B2783307 4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1006458-39-4

4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2783307
CAS No.: 1006458-39-4
M. Wt: 169.14
InChI Key: PBBNCANRNMTFNY-UHFFFAOYSA-N
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Description

4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1006458-39-4) is a high-purity biochemical reagent intended for research use only . This compound belongs to the class of pyrazole carboxylic acids, which are significant heterocyclic building blocks known for their sophisticated coordination capabilities and presence in various biologically active molecules . Heterocyclic carboxylic acids like this one are fundamental construction units in many natural products and pharmaceuticals, and they serve as unique multi-dentate ligands in coordination chemistry for synthesizing novel metal complexes . While specific bioactivity data for this exact molecule is limited in public sources, pyrazole derivatives are widely recognized for their importance in medicinal and agricultural chemistry, with some serving as key scaffolds in commercial drugs and fungicides . The structural features of this compound—including the pyrazole nitrogen atoms and carboxylate oxygen atoms—make it a valuable intermediate for organic synthesis and the development of new chemical entities in life science research . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-carbamoyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-2-3(5(7)10)4(8-9)6(11)12/h2H,1H3,(H2,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNCANRNMTFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carbamoyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with ethanol in the presence of H₂SO₄ yields the ethyl ester derivative:

Reaction Conditions Product Yield
Acid + EthanolH₂SO₄, reflux, 6hEthyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate85%

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Amidation and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides, respectively:

Amidation with Primary Amines

Using coupling agents like EDCl or DCC:
Acid+R-NH2EDCl, DMAP4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxamide\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDCl, DMAP}} \text{4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxamide}

Decarboxylation

Thermal decarboxylation occurs under heating, yielding 4-carbamoyl-1-methylpyrazole:
AcidΔ,Toluene4-Carbamoyl-1-methylpyrazole+CO2\text{Acid} \xrightarrow{\Delta, \text{Toluene}} \text{4-Carbamoyl-1-methylpyrazole} + \text{CO}_2

Temperature Time Conversion
150°C3h>90%

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

Pyrazolo[3,4-d]pyridazine Formation

Reaction with hydrazine hydrate under reflux forms pyrazolo[3,4-d]pyridazine derivatives :
Acid+NH2NH2EtOH, refluxPyrazolo[3,4-d]pyridazine\text{Acid} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{Pyrazolo[3,4-d]pyridazine}

Conditions Yield
Ethanol, 8h38%

Condensation with Carbonyl Compounds

The carbamoyl group reacts with aldehydes or ketones to form hydrazones, which are precursors for bioactive molecules :
Acid+R-CO-R’Hydrazone derivative\text{Acid} + \text{R-CO-R'} \rightarrow \text{Hydrazone derivative}

Enzymatic Interactions

The compound inhibits D-amino acid oxidase (DAAO) via competitive binding at the active site, disrupting D-amino acid metabolism . Structural studies show hydrogen bonding between the carbamoyl group and Tyr228/Trp173 residues .

Comparative Reactivity Table

Reaction Type Key Functional Group Typical Reagents Applications
Esterification-COOHR-OH, H⁺Prodrug synthesis
Amidation-COOHAmines, EDClBioactive amides
Cyclization-COOH, -CONH₂HydrazineHeterocyclic scaffolds
Decarboxylation-COOHHeatPyrazole derivatives

Mechanistic Insights

  • Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohol.

  • Amidation : Coupling agents activate the acid as an acyl chloride intermediate, enabling amine nucleophilic substitution.

  • Cyclization : Hydrazine acts as a dinucleophile, attacking carbonyl and pyrazole carbons to form fused rings .

Scientific Research Applications

Chemical Properties and Structure

4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid is characterized by its unique pyrazole ring structure, which contributes to its reactivity and biological activity. The presence of both carbamoyl and carboxylic acid functional groups enhances its potential for forming hydrogen bonds, making it a versatile compound for various applications.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties through the inhibition of specific signaling pathways involved in tumor growth. For instance, studies have shown that 4-carbamoyl derivatives can inhibit the proliferation of cancer cells by targeting cell cycle regulation mechanisms .
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines, potentially offering therapeutic benefits in treating chronic inflammatory diseases .

Agricultural Chemistry

This compound has applications in agriculture, particularly as a fungicide:

  • Fungicidal Activity : A series of studies have demonstrated that compounds similar to 4-carbamoyl derivatives exhibit significant antifungal activity against various phytopathogenic fungi. For example, molecular docking studies revealed that these compounds can effectively bind to fungal enzymes, inhibiting their activity and preventing fungal growth .

Material Science

The compound is utilized in the development of new materials due to its unique chemical properties:

  • Synthesis of Coordination Complexes : Research has shown that 4-carbamoyl derivatives can form coordination complexes with transition metals. These complexes exhibit enhanced antibacterial and antifungal activities compared to their organic counterparts, indicating potential applications in creating new antimicrobial materials .

Case Study 1: Anticancer Properties

A study published in Molecules explored the synthesis of various pyrazole derivatives, including this compound. The derivatives were tested against several cancer cell lines, revealing that certain modifications increased their potency as anticancer agents. The mechanism was linked to the inhibition of key enzymes involved in cancer cell metabolism .

Case Study 2: Antifungal Activity

In another study focusing on agricultural applications, researchers synthesized a series of pyrazole derivatives and tested their efficacy against seven phytopathogenic fungi. 4-Carbamoyl derivatives exhibited superior antifungal activity compared to standard fungicides like boscalid. The findings suggested that these compounds could serve as effective alternatives in agricultural pest management strategies .

Mechanism of Action

The mechanism of action of 4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid and analogous compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) CAS Number
This compound 1-Me, 4-Carbamoyl Carboxylic acid, Carbamoyl 169.14 (calculated) Not provided
4-(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid 1-Ph, 4-Carbamoylmethoxy Carboxylic acid, Ether, Carbamoyl Not provided 1152625-33-6
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 1-Allyl, 3-NH₂, 4-COOH Carboxylic acid, Amino Not provided Not provided
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid 1-Me, 4-Cl Carboxylic acid, Chloro 160.58 (calculated) Not provided
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid 1-Cyclobutylmethyl, 3-Me Carboxylic acid 194.23 1469722-82-4
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid 1-Me, 4-Cbz-NH Carboxylic acid, Cbz-protected 275.26 2227990-64-7

Key Observations :

  • Substituent Effects: The methyl group at the 1-position is common in several analogs, but variations at the 3- and 4-positions significantly alter properties.
  • Functional Group Impact: The carbamoyl group in the target compound may participate in hydrogen bonding, influencing solubility and crystallinity. In contrast, the Cbz-protected amino group in 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic acid serves as a temporary protective moiety for amine functionalities in peptide synthesis .

Biological Activity

4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors such as ethyl acetoacetate and hydrazine hydrate. The reaction conditions are carefully controlled to yield high purity and yield. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological activity.

Biological Activities

This compound exhibits a range of biological activities, primarily due to its structural features. The following table summarizes some key biological activities reported in the literature:

Biological Activity Mechanism References
AntimicrobialInhibition of bacterial growth through enzyme modulation
AnticancerInduction of apoptosis in cancer cells via mitochondrial pathways
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntifungalDisruption of fungal cell wall synthesis

Antimicrobial Activity

Research has shown that derivatives of pyrazole carboxylic acids, including this compound, possess significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it may interact with mitochondrial pathways, leading to cell death in tumor cells .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, positioning it as a candidate for further development in anti-inflammatory therapies .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antimicrobial Efficacy : In a comparative study, derivatives were tested against common pathogens. The results indicated that the compound exhibited superior antibacterial activity compared to conventional antibiotics .
  • Cancer Cell Studies : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against breast and colon cancer cells .
  • Inflammatory Response Modulation : In animal models, treatment with this compound resulted in reduced inflammation markers following induced inflammatory responses, showcasing its therapeutic potential in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate inflammatory responses, leading to decreased cytokine production.

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